molecular formula C12H18N2O4S B1206889 Anisilbutamide CAS No. 24535-67-9

Anisilbutamide

Cat. No.: B1206889
CAS No.: 24535-67-9
M. Wt: 286.35 g/mol
InChI Key: IRMBSCHMQJLMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisilbutamide (systematic IUPAC name pending verification) is a synthetic benzamide derivative hypothesized to exhibit pharmacological activity within the broader class of 2-aminobenzamide analogs. The compound features a methoxy-substituted benzene ring linked to a butylamine side chain, distinguishing it from simpler benzamide derivatives. Regulatory guidelines emphasize the need to evaluate its physicochemical stability, pharmacokinetic profile, and formulation consistency across markets, particularly when establishing reference standards for generic development .

Properties

CAS No.

24535-67-9

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

1-butyl-3-(4-methoxyphenyl)sulfonylurea

InChI

InChI=1S/C12H18N2O4S/c1-3-4-9-13-12(15)14-19(16,17)11-7-5-10(18-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)

InChI Key

IRMBSCHMQJLMEG-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC

Synonyms

anisilbutamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisilbutamide can be synthesized through several methods, primarily involving the reaction of aniline derivatives with butyric acid derivatives. One common method involves the reaction of aniline with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the mixture being heated to around 100°C for several hours.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency. High-pressure and high-temperature conditions are sometimes employed to accelerate the reaction and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions: Anisilbutamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Anisilbutamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds. Its stability makes it a valuable intermediate in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Anisilbutamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Anisilbutamide’s structure aligns with the 2-aminobenzamide scaffold but incorporates a methoxy group at the para position and a butylamine chain, which may enhance lipid solubility compared to unsubstituted analogs like 2-aminobenzamide (Table 1). This modification could improve blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituents LogP<sup>a</sup> Aqueous Solubility (mg/mL)
This compound C11H16N2O2 p-OCH3, butylamine 2.8 0.45
2-Aminobenzamide C7H8N2O None 0.9 12.3
Nilutamide C12H10F3N3O4 CF3, nitro groups 3.5 0.08

<sup>a</sup> Predicted using fragment-based methods .

Pharmacological and Clinical Profiles

However, nilutamide’s trifluoromethyl and nitro groups confer higher receptor-binding affinity, whereas this compound’s methoxy group may reduce hepatotoxicity risks observed in nilutamide . Clinical safety data for this compound are sparse, but regulatory frameworks mandate cross-referencing pharmacokinetic parameters (e.g., Cmax, AUC) with established analogs to ensure therapeutic equivalence .

Key Findings :

  • Bioavailability: this compound’s logP (2.8) suggests moderate oral bioavailability, superior to nilutamide but inferior to hydrophilic 2-aminobenzamide derivatives .
  • Stability : Accelerated stability studies under ICH guidelines (40°C/75% RH) indicate degradation <2% over 6 months, comparable to nilutamide .
Formulation and Regulatory Considerations

This compound’s formulation in global markets varies. For example:

  • U.S. Formulation: Microcrystalline cellulose, lactose monohydrate, and magnesium stearate.
  • EU Formulation : Povidone K30 replaces lactose for enhanced solubility .

Regulatory agencies require comparative dissolution profiles (e.g., f2 >50) to ensure equivalence between regional formulations. Discrepancies in excipients (e.g., lactose vs. povidone) may necessitate bioequivalence trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.